(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid
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Overview
Description
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications from organic synthesis to medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biomolecules that contain diol groups .
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyridinyl)phenylboronic acid: Similar in structure but contains a pyridine ring instead of the piperazine ring.
Phenylboronic acid: A simpler boronic acid derivative without the piperazine and isobutyryl groups.
1-Benzylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and is used in similar applications.
Uniqueness
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid is unique due to the presence of the isobutyrylpiperazine group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where reversible covalent bonding with diols is required, such as in the development of sensors and drug delivery systems.
Properties
Molecular Formula |
C14H21BN2O3 |
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Molecular Weight |
276.14 g/mol |
IUPAC Name |
[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C14H21BN2O3/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11,19-20H,7-10H2,1-2H3 |
InChI Key |
JKPHPIWEQKEGIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C)(O)O |
Origin of Product |
United States |
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